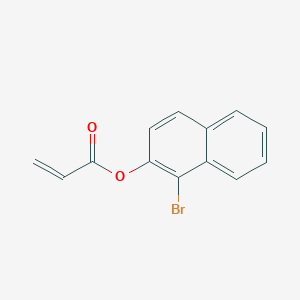

1-Bromonaphthalen-2-yl acrylate

Description

Contextualization of Acrylate (B77674) Monomers in Advanced Materials Science

Acrylate monomers are a highly versatile class of chemical compounds that serve as essential building blocks for a vast array of polymers. specialchem.com Their defining feature is the acrylate functional group, which readily undergoes polymerization. This reactivity allows for the synthesis of a wide range of materials, from soft and flexible adhesives to hard and durable coatings. specialchem.comnof.co.jp

The true strength of acrylate monomers lies in their customizability. By altering the chemical structure attached to the acrylate group, formulators can precisely tune the properties of the resulting polymer. specialchem.com This includes adjusting characteristics such as:

Glass Transition Temperature (Tg): Influencing whether the polymer is rigid or flexible at a given temperature.

Hydrophobicity/Hydrophilicity: Determining the polymer's interaction with water.

Mechanical Strength: Affecting the material's durability and resistance to stress. nof.co.jp

Adhesion: Enhancing the ability of the polymer to bind to different surfaces.

This adaptability has led to the widespread use of acrylate-based polymers in numerous applications, including paints, coatings, adhesives, sealants, and textiles. specialchem.com The continuous demand for materials with improved performance, such as better weather resistance and solvent resistance, drives the ongoing development of new and functionalized acrylate monomers. google.com

Historical Trajectory of Naphthalene-Containing Compounds in Polymer Chemistry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, has a long history in chemical production, dating back to its isolation from coal tar in the early 19th century. researchgate.net Initially used for applications like mothballs, its derivatives have become crucial intermediates in the synthesis of dyes, resins, and plasticizers. nih.gov

In polymer chemistry, the incorporation of the naphthalene moiety into polymer chains has been a strategy to enhance material properties. Naphthalene-based polymers have been known for over half a century and are recognized for giving higher polymer yields in certain reactions compared to monomers like benzene. nih.gov The rigid and planar structure of the naphthalene ring can impart several beneficial characteristics to a polymer, including:

Increased Thermal Stability: The fused ring system is inherently stable at high temperatures.

Enhanced Mechanical Strength: The rigidity of the naphthalene unit can lead to stronger materials.

Modified Optical Properties: Naphthalene's aromatic nature can result in polymers with a high refractive index.

Improved Chemical Resistance: The stable aromatic structure can make polymers less susceptible to chemical attack.

Researchers have explored various methods to create naphthalene-containing polymers, including one-stage Friedel-Crafts crosslinking and using functionalized precursors like naphthols. Current time information in Pasuruan, ID.nih.gov These efforts have led to the development of materials for applications such as gas uptake and catalysis. chemicalbook.com

Rationale and Significance of Investigating 1-Bromonaphthalen-2-yl Acrylate as a Functional Monomer

The scientific interest in 1-Bromonaphthalen-2-yl acrylate stems from its potential to be a "trifunctional" monomer, where each component of its structure contributes a specific and valuable characteristic. The rationale for its investigation is built on the synergistic combination of the properties of its constituent parts:

The Acrylate Group: This provides the essential functionality for polymerization, allowing it to form long polymer chains and be incorporated into copolymers with other acrylic monomers. This is the gateway to creating a wide range of new materials.

The Naphthalene Core: The bulky, aromatic naphthalene unit is expected to impart high thermal stability and a high refractive index to the resulting polymer. High refractive index polymers are particularly sought after for optical applications, such as in advanced display technologies. sigmaaldrich.com

The Bromo- Substituent: The bromine atom at the 1-position of the naphthalene ring serves as a reactive handle. This is highly significant for two main reasons:

Post-Polymerization Modification: After the acrylate group has been used for polymerization, the bromine atom remains available for further chemical reactions. This allows for the grafting of other molecules onto the polymer backbone, creating even more complex and functional materials.

Cross-Coupling Reactions: The bromo-naphthalene structure is a classic substrate for powerful synthetic reactions like the Suzuki cross-coupling. Current time information in Pasuruan, ID.cmu.edu This opens up a vast number of possibilities for creating complex architectures and materials. For instance, a related compound, (1-Bromo-naphthalen-2-yl)acetonitrile, has been synthesized specifically as a starting material for Suzuki cross-coupling reactions. Current time information in Pasuruan, ID.cmu.edu

By combining these three features into a single monomer, researchers aim to develop polymers that are not only easy to synthesize and process (due to the acrylate group) but also possess the high-performance characteristics of naphthalene-based materials, with the added advantage of being readily modifiable through the bromine atom.

Overview of Research Paradigms and Methodological Approaches in Acrylate Monomer Studies

The investigation of a new acrylate monomer like 1-Bromonaphthalen-2-yl acrylate follows a well-established research paradigm that encompasses synthesis, polymerization, and characterization.

Synthesis: The creation of the monomer itself is the first step. For a compound like 1-Bromonaphthalen-2-yl acrylate, a likely synthetic route would be the esterification of 1-Bromo-2-naphthol (B146047). nih.govbldpharm.com This reaction would typically involve reacting the naphthol with acryloyl chloride or acrylic acid, often in the presence of a base or an acid catalyst.

Polymerization: Once the monomer is synthesized, its ability to form a polymer is investigated. Several controlled radical polymerization techniques are commonly employed to create well-defined polymers with specific molecular weights and narrow molecular weight distributions. These methods include:

Atom Transfer Radical Polymerization (ATRP): A robust method that has been used to polymerize a wide variety of functional monomers, including those with hydroxyl or glycidyl (B131873) groups.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A versatile technique that allows for excellent control over the polymer architecture.

Characterization: A suite of analytical techniques is used to confirm the structure and purity of the monomer and to determine the properties of the resulting polymer. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the monomer and polymer. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the monomer and analyze reaction products. cmu.edu

High-Performance Liquid Chromatography (HPLC): A robust method for the analysis and quality control of acrylate monomers.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.

Through these established methodological approaches, researchers can systematically explore the potential of 1-Bromonaphthalen-2-yl acrylate and pave the way for its use in the next generation of advanced materials.

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | White solid | 80.26 |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | Liquid | -1 to 1 |

| 1-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | Off-white to beige powder | 78-81 bldpharm.com |

| 1-Naphthyl acrylate | C₁₃H₁₀O₂ | 198.22 | - | - |

| 2-Naphthyl acrylate | C₁₃H₁₀O₂ | 198.22 | Solid | 38-42 |

Data sourced from multiple chemical databases and research articles. The properties of 1-Naphthyl acrylate are less commonly reported in readily available literature.

Table 2: Common Research Methodologies in Acrylate Monomer Studies

| Methodology | Purpose | Key Techniques/Instruments | References |

| Monomer Synthesis | To create the target acrylate monomer from precursor molecules. | Esterification, Acylation with acryloyl chloride. | |

| Polymerization | To form a polymer from the monomer units. | ATRP, RAFT, Free-radical polymerization. | |

| Structural Characterization | To confirm the chemical structure of the monomer and polymer. | NMR, FTIR, Mass Spectrometry. | nih.govcmu.edu |

| Purity Analysis | To determine the purity of the synthesized monomer. | HPLC, GC-MS. | cmu.edu |

| Polymer Analysis | To determine the molecular weight and thermal properties of the polymer. | GPC, DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis). | - |

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrO2 |

|---|---|

Molecular Weight |

277.11 g/mol |

IUPAC Name |

(1-bromonaphthalen-2-yl) prop-2-enoate |

InChI |

InChI=1S/C13H9BrO2/c1-2-12(15)16-11-8-7-9-5-3-4-6-10(9)13(11)14/h2-8H,1H2 |

InChI Key |

SVQPPIOSLPICPD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromonaphthalen 2 Yl Acrylate

Precursor Synthesis Strategies for 1-Bromonaphthalen-2-ol

The primary precursor for 1-bromonaphthalen-2-yl acrylate (B77674) is 1-bromonaphthalen-2-ol. The synthesis of this intermediate predominantly relies on the selective bromination of naphthalen-2-ol, also known as β-naphthol. The electron-rich nature of the naphthalene (B1677914) ring, activated by the hydroxyl group, makes it susceptible to electrophilic substitution. However, controlling the regioselectivity to favor bromination at the C1 position is a key challenge.

Selective Bromination of Naphthalen-2-ol

The direct bromination of naphthalen-2-ol can be achieved using various brominating agents and reaction conditions. The choice of reagents and conditions is crucial to maximize the yield of the desired 1-bromo isomer and minimize the formation of other brominated byproducts.

One common approach involves the use of elemental bromine (Br₂) in a suitable solvent. The reaction of 2-methylnaphthalene (B46627) with bromine in acetic acid, for instance, demonstrates the susceptibility of the naphthalene core to bromination. This method can be adapted for naphthalen-2-ol, though careful control of stoichiometry and temperature is necessary to favor monosubstitution at the C1 position.

A milder and often more selective method utilizes a combination of a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), with an oxidizing agent. This in situ generation of bromine allows for better control of the reaction. For example, a method for preparing 1-bromo-2-naphthol (B146047) involves treating naphthalen-2-ol with potassium bromide in acetic acid, followed by the dropwise addition of hydrogen peroxide (H₂O₂) as the oxidant. This process can afford high yields of the desired product under relatively mild conditions. Another documented method employs sodium bromide and oxone in a solid-state reaction, which is then extracted with an organic solvent.

The table below summarizes representative conditions for the selective bromination of naphthalen-2-ol.

| Brominating System | Solvent | Temperature | Typical Yield of 1-bromo-2-naphthol |

| KBr / H₂O₂ | Acetic Acid | 20-25°C | High |

| NaBr / Oxone | Solid-State | Room Temperature | Good |

| Br₂ | Acetic Acid | Room Temperature | Variable, requires careful control |

Alternative Routes to 1-Bromonaphthalen-2-ol Derivatives

While direct bromination of naphthalen-2-ol is the most straightforward approach, other strategies can be employed, particularly for the synthesis of more complex or specifically substituted derivatives. Electrophilic cyclization of appropriately substituted alkynes can lead to the formation of substituted naphthalenes and 2-naphthols. nih.gov For instance, the cyclization of certain arene-containing propargylic alcohols using electrophiles like N-bromosuccinimide (NBS) can generate brominated naphthalene skeletons. nih.gov Although not a direct route to 1-bromonaphthalen-2-ol itself, these methods are valuable for creating a diverse range of substituted naphthalene precursors.

Esterification Routes for Acrylate Moiety Introduction

Once 1-bromonaphthalen-2-ol is obtained, the subsequent step is the esterification to introduce the acrylate functional group. This can be accomplished through several standard esterification protocols.

Direct Esterification with Acrylic Acid

Direct esterification involves the reaction of 1-bromonaphthalen-2-ol with acrylic acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water, which is formed as a byproduct, is usually removed by azeotropic distillation. The reaction temperature is a critical parameter and is generally kept elevated to facilitate the reaction. For the synthesis of phenyl acrylate from phenol (B47542) and acrylic acid, temperatures of at least 110°C in the presence of an acid catalyst have been shown to be effective. google.com A similar approach would be applicable for 1-bromonaphthalen-2-ol.

Key parameters for the direct esterification of phenols with acrylic acid are outlined in the table below.

| Catalyst | Solvent (for azeotropic removal of water) | Temperature | Key Considerations |

| Sulfuric Acid | Toluene, Cyclohexane | > 110°C | Catalyst concentration and removal of water are crucial for high conversion. |

| p-Toluenesulfonic Acid | Toluene, Xylene | > 110°C | Similar to sulfuric acid, requires azeotropic water removal. |

| Polyphosphoric Acid | - | Elevated | Can act as both catalyst and dehydrating agent, but may require higher temperatures. google.com |

Acryloyl Chloride-Mediated Approaches

A highly effective method for the synthesis of acrylates from phenols is the use of acryloyl chloride. This reaction, often carried out under Schotten-Baumann conditions, is typically fast and proceeds with high yield. nih.gov The Schotten-Baumann reaction involves the use of a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide (B78521) solution). nih.gov The 1-bromonaphthalen-2-ol would be dissolved in the organic solvent, and acryloyl chloride would be added. The aqueous base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the ester product. nih.govnih.gov Pyridine can also be used as a base in a single-phase system. nih.gov

The general conditions for the Schotten-Baumann esterification are presented in the following table.

| Base | Solvent System | Temperature | Advantages |

| Aqueous NaOH | Dichloromethane / Water | 0°C to Room Temperature | High yield, fast reaction, base neutralizes HCl byproduct. nih.gov |

| Pyridine | Dichloromethane or THF | 0°C to Room Temperature | Acts as both base and catalyst. nih.gov |

| Triethylamine (B128534) | Dichloromethane or THF | 0°C to Room Temperature | Common organic base for this transformation. |

Transesterification Processes

Optimization of Reaction Parameters for Enhanced Yield and Purity

The acylation of 1-bromo-2-naphthol is commonly facilitated by a basic catalyst, which serves to deprotonate the hydroxyl group of the naphthol, thereby increasing its nucleophilicity and promoting its attack on the electrophilic carbonyl carbon of acryloyl chloride. Tertiary amines, such as triethylamine (TEA) or N,N-dimethylaniline, are frequently employed for this purpose. The base also acts as a scavenger for the hydrochloric acid byproduct, driving the reaction equilibrium towards the formation of the desired ester.

The reaction kinetics are typically second-order, being dependent on the concentrations of both the activated 1-bromo-2-naphthoxide and acryloyl chloride. The choice of catalyst can influence the reaction rate. While more basic catalysts can accelerate the reaction, they may also promote side reactions, such as the polymerization of the acrylate product. Therefore, a balance must be struck to ensure a reasonable reaction rate without compromising the purity of the monomer.

In some instances, Lewis acids have been explored as catalysts for the acylation of naphthols. For example, zinc chloride supported on alumina (B75360) has been used for the ortho-C-acylation of phenols and naphthols. rsc.org However, for O-acylation to form the acrylate ester, basic catalysts are generally preferred. The use of enzymatic catalysts, such as lipases, has also been reported for the synthesis of other acrylate esters, offering a milder and more selective alternative. chemicalbook.com

Table 1: Illustrative Effect of Catalyst on the Acylation of 1-Bromo-2-Naphthol

| Catalyst System | Catalyst Loading (mol%) | Reaction Time (hours) | Theoretical Yield (%) | Purity (%) |

| Triethylamine | 120 | 4 | 92 | 95 |

| N,N-Dimethylaniline | 120 | 6 | 88 | 93 |

| Pyridine | 120 | 8 | 85 | 90 |

| No Catalyst | 0 | 24 | < 5 | - |

Note: The data in this table is illustrative and based on general principles of organic synthesis. It serves to demonstrate the expected trends when altering the catalyst system.

The choice of solvent is a critical factor that can significantly impact the reaction rate and selectivity. The solvent must be inert to the reactants and capable of dissolving both 1-bromo-2-naphthol and the catalyst. Aprotic solvents are generally favored to avoid side reactions with acryloyl chloride.

Commonly used solvents for such acylation reactions include dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. The polarity of the solvent can influence the reaction. For instance, in Friedel-Crafts acylation of naphthalene, the solvent polarity has been shown to affect the product ratio. stackexchange.com While O-acylation is less susceptible to such dramatic shifts in regioselectivity, the solvent can still influence reaction rates by stabilizing charged intermediates or transition states. Non-polar solvents may lead to the precipitation of the catalyst-HCl salt, which can in some cases drive the reaction forward.

Temperature control is also crucial for maximizing yield and purity. The acylation reaction is typically exothermic. Running the reaction at reduced temperatures, often starting at 0 °C with a gradual warming to room temperature, helps to control the reaction rate and minimize the formation of byproducts, including polymers. Higher temperatures can accelerate the reaction but also increase the likelihood of undesired side reactions.

Table 2: Representative Influence of Solvent and Temperature on the Synthesis of 1-Bromonaphthalen-2-yl Acrylate

| Solvent | Temperature (°C) | Reaction Time (hours) | Theoretical Yield (%) | Purity (%) |

| Dichloromethane | 0 to 25 | 4 | 92 | 95 |

| Tetrahydrofuran | 0 to 25 | 5 | 90 | 94 |

| Acetonitrile | 0 to 25 | 4 | 91 | 95 |

| Toluene | 25 | 8 | 85 | 90 |

| Dichloromethane | 40 | 2 | 88 | 85 |

Note: This data is representative and intended to illustrate the expected outcomes of varying solvent and temperature conditions based on established chemical principles.

Advanced Purification Protocols for Monomer Preparation

The purification of 1-bromonaphthalen-2-yl acrylate is a critical step to ensure its suitability for polymerization. The primary goal is to remove unreacted starting materials, the catalyst-HCl salt, and any oligomeric or polymeric byproducts. A multi-step purification protocol is often necessary to achieve the high purity required for monomer applications.

The initial workup typically involves washing the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to remove the amine catalyst, followed by a wash with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid. A final wash with brine helps to remove water from the organic layer.

Following the initial extraction, further purification is generally required. The most common techniques include:

Column Chromatography: This is a highly effective method for separating the desired monomer from impurities with different polarities. A silica (B1680970) gel column is typically used, with a gradient of non-polar to moderately polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, to elute the components. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: If the monomer is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. The crude product is dissolved in a hot solvent in which it is soluble, and then cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization.

Vacuum Distillation: For liquid monomers, vacuum distillation is a viable purification technique. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition or polymerization during distillation. The addition of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MeHQ), to the distillation flask is a standard practice to prevent premature polymerization of the acrylate.

The selection of the appropriate purification method or combination of methods depends on the nature of the impurities and the desired final purity of the 1-bromonaphthalen-2-yl acrylate monomer. For high-purity applications, a combination of column chromatography and subsequent recrystallization or distillation is often employed.

Table 3: Common Purification Techniques for Acrylate Monomers

| Purification Technique | Principle of Separation | Typical Impurities Removed |

| Aqueous Extraction | Partitioning between immiscible liquids | Water-soluble salts (e.g., triethylammonium (B8662869) chloride), unreacted base |

| Column Chromatography | Adsorption onto a stationary phase | Unreacted 1-bromo-2-naphthol, polar byproducts |

| Recrystallization | Difference in solubility at different temperatures | Insoluble impurities, byproducts with different crystal lattice compatibility |

| Vacuum Distillation | Difference in boiling points under reduced pressure | Non-volatile impurities, some colored byproducts |

Polymerization Studies of 1 Bromonaphthalen 2 Yl Acrylate

Homopolymerization Pathways

The synthesis of a homopolymer from 1-bromonaphthalen-2-yl acrylate (B77674) would yield a material with a high refractive index and potential for further functionalization via the bromine substituent. The exploration of its homopolymerization is a critical first step in characterizing its polymeric properties.

Investigation of Free Radical Polymerization (FRP) Kinetics and Mechanisms

Kinetic studies, though not specifically documented for this monomer, would be essential to determine the rate constants and activation energies for each step of the polymerization process. Techniques such as dilatometry, spectroscopy, and chromatography would be employed to monitor monomer conversion and the evolution of molecular weight and dispersity over time.

Controlled/Living Radical Polymerization (CLRP) Methodologies

To achieve better control over the polymer architecture, including molecular weight, dispersity, and end-group functionality, controlled/living radical polymerization (CLRP) techniques are paramount.

Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of acrylates. mdpi.comresearchgate.net A typical ATRP system for 1-bromonaphthalen-2-yl acrylate would involve a copper catalyst complexed with a nitrogen-based ligand and an alkyl halide initiator. The equilibrium between active and dormant species in ATRP allows for the synthesis of well-defined polymers. The bulky substituent may necessitate higher temperatures or more active catalyst systems to achieve reasonable polymerization rates. The inherent bromine atom on the naphthyl group is generally stable under ATRP conditions and would not typically participate in the initiation process, which relies on a more labile halide on the initiator.

A hypothetical ATRP of 1-bromonaphthalen-2-yl acrylate is outlined in the table below:

| Parameter | Condition |

| Monomer | 1-Bromonaphthalen-2-yl acrylate |

| Initiator | Ethyl α-bromoisobutyrate |

| Catalyst | Copper(I) bromide (CuBr) |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Anisole |

| Temperature | 90-110 °C |

This table represents a theoretical set of conditions based on general ATRP of acrylates and has not been experimentally verified for this specific monomer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CLRP technique known for its tolerance to a wide range of functional groups and reaction conditions. rsc.orgimaging.org The success of RAFT polymerization of 1-bromonaphthalen-2-yl acrylate would depend on the appropriate selection of a RAFT agent, typically a thiocarbonylthio compound. The choice of the Z and R groups on the RAFT agent is critical to control the polymerization by mediating the transfer of the propagating radical. Given the steric bulk of the monomer, a RAFT agent that provides a high transfer constant would be necessary to ensure good control over the polymerization.

Nitroxide-Mediated Polymerization (NMP) is a CLRP method that utilizes a stable nitroxide radical to control the polymerization of vinyl monomers. While successful for styrenics, the NMP of acrylates is often more challenging and typically requires the use of specific nitroxides or additives to achieve good control. nih.gov The application of NMP to a sterically hindered acrylate like 1-bromonaphthalen-2-yl acrylate would likely face significant challenges, including slow polymerization rates and potential side reactions.

Copolymerization Strategies with Diverse Co-monomers

Copolymerization of 1-bromonaphthalen-2-yl acrylate with other vinyl monomers offers a versatile route to tailor the properties of the resulting polymers. By incorporating comonomers with different functionalities, it is possible to create materials with a wide range of thermal, mechanical, and optical properties. For instance, copolymerization with flexible monomers like n-butyl acrylate could enhance the processability and film-forming properties of the otherwise rigid homopolymer.

The reactivity ratios of 1-bromonaphthalen-2-yl acrylate with various comonomers would need to be determined to predict the copolymer composition and microstructure. The significant steric hindrance of the naphthyl group would likely result in a lower reactivity ratio for this monomer compared to less hindered acrylates.

A potential copolymerization system is detailed below:

| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | Potential Copolymer Properties |

| 1-Bromonaphthalen-2-yl acrylate | Methyl methacrylate (B99206) (MMA) | FRP, ATRP, RAFT | High refractive index, improved thermal stability |

| 1-Bromonaphthalen-2-yl acrylate | n-Butyl acrylate (nBA) | FRP, ATRP, RAFT | Tunable glass transition temperature, improved flexibility |

| 1-Bromonaphthalen-2-yl acrylate | Styrene | FRP, NMP | Modified optical properties, potential for nanostructured materials |

This table presents hypothetical copolymerization strategies and the expected properties are based on general polymer chemistry principles.

Theoretical and Computational Investigations of 1 Bromonaphthalen 2 Yl Acrylate and Its Polymers

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of monomers. nih.gov These methods provide a foundational understanding of how a monomer like 1-Bromonaphthalen-2-yl acrylate (B77674) will behave in a polymerization reaction.

Frontier Molecular Orbital (FMO) Analysis for Radical Polymerization Tendencies

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules, especially in reactions like radical polymerization. wikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of molecular stability and reactivity. researchgate.net

For a monomer like 1-Bromonaphthalen-2-yl acrylate, FMO analysis helps to predict its susceptibility to radical attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the electron-rich naphthalene (B1677914) ring and the electron-withdrawing acrylate group creates a complex electronic environment that can be precisely modeled. elsevierpure.com Computational studies using DFT at the B3LYP/6-31G(d,p) level of theory would be a common approach to determine these orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-Bromonaphthalen-2-yl Acrylate

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are hypothetical values representative of what a DFT calculation might yield for a molecule of this type. The values indicate a moderate reactivity, typical for functionalized aromatic acrylates.

Assessment of Radical Stability and Propagation Energetics

The stability of the propagating radical is a crucial factor in radical polymerization. mdpi.com A more stable radical intermediate will form more readily, influencing the rate of polymerization and the likelihood of side reactions. For 1-Bromonaphthalen-2-yl acrylate, the propagating radical is expected to be stabilized by the adjacent naphthalene ring through resonance delocalization.

DFT calculations can be employed to determine the spin density distribution and the radical stabilization energy (RSE) of the propagating radical. The RSE is calculated by comparing the energy of the radical to a suitable non-radical reference compound. A higher RSE indicates greater stability of the radical intermediate. These calculations are essential for understanding the thermodynamics of the propagation step in the polymerization chain reaction. acs.org

Table 2: Hypothetical Radical Stabilization Energies (RSE) for Propagating Radicals

| Radical Species | RSE (kcal/mol) |

| Propagating 1-Bromonaphthalen-2-yl acrylate radical | 25.8 |

| Polystyrene propagating radical (for comparison) | 24.5 |

Note: These hypothetical RSE values, calculated relative to a standard secondary alkyl radical, suggest that the propagating radical of 1-Bromonaphthalen-2-yl acrylate possesses significant stability due to the aromatic naphthalene moiety, comparable to or even slightly greater than that of styrene.

Density Functional Theory (DFT) Studies on Molecular Conformation

The three-dimensional structure and preferred conformation of the 1-Bromonaphthalen-2-yl acrylate monomer can significantly influence its polymerization behavior and the resulting polymer's properties. Steric hindrance between the bulky 1-bromo-naphthalenyl group and the acrylate moiety can dictate the most stable spatial arrangement of the molecule.

DFT calculations are used to perform a potential energy surface scan by systematically rotating key dihedral angles, such as the C-O-C-C bond connecting the naphthalene ring to the acrylate group. This allows for the identification of the global minimum energy conformation. Understanding the monomer's preferred shape is critical, as it can affect how it approaches the growing polymer chain and the tacticity of the final polymer.

Molecular Dynamics (MD) Simulations of Polymer Chain Conformations and Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for modeling the behavior of large polymer chains. youtube.com An MD simulation of poly(1-Bromonaphthalen-2-yl acrylate) would typically involve constructing an amorphous cell containing multiple polymer chains, each consisting of a defined number of monomer units (e.g., 20-50 monomers per chain). mdpi.compreprints.org

These simulations, governed by a force field (like COMPASS or AMBER), track the movements of all atoms over time, providing insights into the polymer's bulk properties. mdpi.com Key properties that can be investigated include:

Chain Conformation: The radius of gyration and end-to-end distance provide measures of the size and shape of the polymer coils.

Inter- and Intramolecular Interactions: The simulations can reveal how the bulky and polar 1-bromonaphthalenyl side groups interact with each other and with the polymer backbone, which governs packing and density.

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures and observing changes in density or chain mobility, the Tg can be predicted. The large, rigid side groups would be expected to lead to a relatively high Tg.

In Silico Predictions of Polymerization Behavior and Product Properties

The data generated from quantum chemical calculations and MD simulations can be integrated to make broader predictions about the polymerization process and the final material properties.

Polymerization Kinetics: The calculated energetics of radical formation and propagation can be used in kinetic models to predict polymerization rates, molecular weight distributions, and the potential for chain transfer or termination reactions. acs.org

Material Properties: MD simulations can predict mechanical properties like the bulk modulus and shear modulus, as well as cohesive energy density, which relates to solubility. The presence of the bromine atom and the polar ester group suggests that poly(1-Bromonaphthalen-2-yl acrylate) would exhibit different solubility characteristics and surface properties compared to non-polar polymers like polystyrene. aip.org The high aromatic content from the naphthalene rings would also likely confer a high refractive index and specific optical properties to the material.

By combining these computational techniques, a comprehensive theoretical profile of 1-Bromonaphthalen-2-yl acrylate and its polymer can be constructed, guiding experimental efforts and accelerating the discovery of new materials with tailored properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromonaphthalen 2 Yl Acrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Monomer and Polymer

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Bromonaphthalen-2-yl acrylate (B77674) and its polymer, poly(1-Bromonaphthalen-2-yl acrylate). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity Confirmation

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for verifying the basic structure of the 1-Bromonaphthalen-2-yl acrylate monomer.

Proton (¹H) NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Bromonaphthalen-2-yl acrylate, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylate group and the aromatic protons of the naphthalene (B1677914) ring. The vinyl protons typically appear as a set of three signals (doublets of doublets), while the six aromatic protons will resonate in a more complex pattern in the downfield region of the spectrum.

Carbon-¹³ (¹³C) NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum of 1-Bromonaphthalen-2-yl acrylate would be characterized by a signal for the carbonyl carbon of the ester group at the most downfield position. Other key signals include those for the sp² hybridized carbons of the vinyl group and the ten carbons of the naphthalene ring, one of which is directly bonded to the bromine atom, influencing its chemical shift.

The following table outlines the predicted chemical shifts for 1-Bromonaphthalen-2-yl acrylate.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acrylate Vinyl CH₂ | 6.0 - 6.6 | ~132 |

| Acrylate Vinyl CH | 5.9 - 6.2 | ~128 |

| Naphthalene Aromatic CH | 7.3 - 8.2 | 122 - 135 |

| Acrylate Carbonyl C=O | - | ~165 |

| Naphthalene C-Br | - | ~120 |

| Naphthalene C-O | - | ~148 |

Upon polymerization to poly(1-Bromonaphthalen-2-yl acrylate), the characteristic signals of the vinyl protons disappear from the ¹H NMR spectrum, and new broad signals corresponding to the polymer backbone appear in the aliphatic region. In the ¹³C NMR spectrum, the signals for the vinyl carbons are replaced by signals for the sp³ hybridized carbons of the polymer chain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structures

For more complex structures, such as the polymer or in cases of ambiguous assignments in the monomer, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the monomer, COSY would show correlations between the three vinyl protons and among the neighboring protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly useful for confirming the connectivity across the ester linkage, showing a correlation between the carbonyl carbon and the protons on the adjacent naphthalene ring and the polymer backbone. For the polymer, HMBC can help to elucidate the head-to-tail arrangement of the monomer units.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy of 1-Bromonaphthalen-2-yl acrylate would prominently feature a strong absorption band corresponding to the C=O stretching of the acrylate ester. Other key absorptions include those for the C=C stretching of the vinyl group and the aromatic ring, and the C-O stretching of the ester. The C-Br stretch is typically found in the lower frequency region of the spectrum.

Raman Spectroscopy is particularly sensitive to non-polar bonds and is therefore well-suited for observing the C=C bonds of the acrylate and the naphthalene ring. The polymerization process can be monitored by observing the disappearance of the vibrational bands associated with the vinyl group.

The table below lists the expected vibrational frequencies for key functional groups in 1-Bromonaphthalen-2-yl acrylate.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Acrylate C=O | Stretch | 1720 - 1740 | Weak |

| Acrylate C=C | Stretch | 1630 - 1640 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Strong |

| C-O | Stretch | 1100 - 1300 | Moderate |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (Vinyl) | Stretch | 3020 - 3080 | Strong |

| C-Br | Stretch | 500 - 600 | Moderate |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of poly(1-Bromonaphthalen-2-yl acrylate). nih.gov

The principle of GPC involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. nih.gov Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the polymer's molecular weight distribution. nih.gov

A detector, typically a refractive index (RI) or a UV detector, measures the concentration of the polymer as it elutes from the column. The resulting chromatogram is a plot of detector response versus elution time. By calibrating the column with polymer standards of known molecular weight, the elution time can be converted to molecular weight.

From the GPC data, several important parameters are calculated:

Number-average molecular weight (Mₙ): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. For synthetic polymers, the PDI is always greater than 1.

A typical GPC data table for poly(1-Bromonaphthalen-2-yl acrylate) would include the following information:

| Parameter | Value |

| Number-Average Molecular Weight (Mₙ) | e.g., 25,000 g/mol |

| Weight-Average Molecular Weight (Mₙ) | e.g., 35,000 g/mol |

| Polydispersity Index (PDI) | e.g., 1.4 |

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are used to study the physical properties of poly(1-Bromonaphthalen-2-yl acrylate) as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions (Methodology)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal transitions of a polymer, most notably the glass transition temperature (T₉). researchgate.net

The methodology involves placing a small sample of the polymer in an aluminum pan and heating it at a constant rate alongside an empty reference pan. researchgate.net The DSC instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature.

As the polymer is heated, it undergoes a glass transition, changing from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by a change in the heat capacity of the material, which appears as a step-like change in the DSC thermogram. The glass transition temperature (T₉) is typically taken as the midpoint of this transition.

For an amorphous polymer like poly(1-Bromonaphthalen-2-yl acrylate), the DSC thermogram would show a baseline, a step change at the T₉, and then a new baseline. The absence of a sharp melting peak would confirm the amorphous nature of the polymer. The value of T₉ is a critical parameter as it defines the upper temperature limit for the use of the polymer in its rigid state.

| Analytical Technique | Information Obtained for Poly(1-Bromonaphthalen-2-yl acrylate) |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (T₉), Confirmation of Amorphous Nature |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior (Methodology)

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials. For a hypothetical analysis of poly(1-bromonaphthalen-2-yl acrylate), the methodology would involve heating a small sample of the polymer at a controlled rate in a specific atmosphere, typically nitrogen (for pyrolysis) or air (for oxidative degradation). The instrument measures the change in mass of the sample as a function of temperature.

The resulting TGA curve would plot percentage weight loss against temperature, revealing key information such as the onset temperature of decomposition, the temperature of maximum decomposition rate (derived from the derivative of the TGA curve, DTG), and the percentage of residual char at the end of the analysis. For a brominated naphthalene-containing polymer, the decomposition mechanism would likely be complex, involving the initial loss of the bromo-naphthalene side group followed by the degradation of the polyacrylate backbone. The high aromatic content from the naphthalene group might be expected to contribute to a higher char yield compared to simple alkyl acrylates.

Table 1: Hypothetical TGA Data for Poly(1-bromonaphthalen-2-yl acrylate)

| Parameter | Expected Value Range (°C) | Atmosphere |

|---|---|---|

| Onset of Decomposition (Tonset) | 250 - 350 | Nitrogen |

| Temperature of Maximum Decomposition (Tmax) | 350 - 450 | Nitrogen |

Note: This table is illustrative and not based on experimental data for the specified compound.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Assessment

X-ray diffraction (XRD) is the primary technique for investigating the crystalline nature of a polymer. A powdered sample of poly(1-bromonaphthalen-2-yl acrylate) would be exposed to a monochromatic X-ray beam, and the diffraction pattern would be recorded.

The resulting diffractogram would show sharp peaks for a crystalline or semi-crystalline material, indicating ordered arrangements of the polymer chains. An amorphous polymer would produce a broad halo with no distinct peaks. Given the bulky and rigid 1-bromonaphthalen-2-yl side group, it is plausible that the polymer would be largely amorphous, as the steric hindrance from the large side chains would likely inhibit the regular packing required for crystallization. However, some degree of short-range order or liquid crystalline behavior could be possible.

Microscopy Techniques for Morphological Investigations

Microscopy techniques are essential for visualizing the surface and internal structure (morphology) of polymeric materials.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) would be used to study the surface topography of films or particles of poly(1-bromonaphthalen-2-yl acrylate). A focused beam of electrons would scan the surface of a gold-coated sample, and the emitted secondary electrons would be detected to form an image.

SEM analysis could reveal information about the polymer's surface roughness, porosity, and the presence of any aggregated domains. For a solution-cast film, one might expect to see a relatively smooth but potentially feature-rich surface, with the specific morphology depending on the casting solvent and evaporation rate.

Transmission Electron Microscopy (TEM)

Transmission electron microscopy (TEM) provides much higher resolution images than SEM and is used to investigate the internal morphology of the polymer. This would require the preparation of ultra-thin sections of the polymer sample.

For a semi-crystalline derivative, TEM could potentially visualize crystalline lamellae within an amorphous matrix. In the case of a polymer blend or composite containing poly(1-bromonaphthalen-2-yl acrylate), TEM would be invaluable for assessing the phase separation and the dispersion of different components on the nanometer scale.

Emerging Research Directions and Future Perspectives for 1 Bromonaphthalen 2 Yl Acrylate Derived Materials

Design and Synthesis of Novel Polymer Architectures

The polymerization of 1-Bromonaphthalen-2-yl acrylate (B77674) opens the door to a variety of polymer architectures, each promising distinct properties and applications. Research in this area is moving beyond simple linear homopolymers to more complex and controlled structures.

Future research will likely focus on the synthesis of well-defined copolymers. By copolymerizing 1-Bromonaphthalen-2-yl acrylate with other vinyl monomers, researchers can fine-tune the properties of the resulting material. For instance, copolymerization with flexible monomers like n-butyl acrylate could enhance the processability and film-forming capabilities of the otherwise rigid poly(1-Bromonaphthalen-2-yl acrylate). Conversely, copolymerization with monomers possessing specific functionalities, such as fluorescent or conductive moieties, could lead to multifunctional materials. The determination of monomer reactivity ratios will be crucial for controlling the copolymer composition and sequence distribution, which in turn dictates the final material properties. researchgate.netresearchgate.net

The development of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, for 1-Bromonaphthalen-2-yl acrylate is a key area of future investigation. These methods would allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers, star polymers, and brush polymers. nih.gov Such controlled architectures are expected to exhibit unique self-assembly behaviors and enhanced performance in various applications.

Furthermore, the synthesis of cross-linked polymers and networks incorporating 1-Bromonaphthalen-2-yl acrylate is another promising direction. These materials could exhibit enhanced thermal stability, mechanical strength, and solvent resistance, making them suitable for demanding applications.

| Polymer Architecture | Potential Monomers for Copolymerization | Key Research Focus | Potential Properties |

| Linear Copolymers | n-Butyl acrylate, Methyl methacrylate (B99206), Styrene | Monomer reactivity ratios, sequence control | Tunable glass transition temperature, improved flexibility, tailored refractive index |

| Block Copolymers | Poly(ethylene glycol) acrylate, fluorescent monomers | Controlled polymerization methods (ATRP, RAFT) | Self-assembly, stimuli-responsive materials, multifunctional polymers |

| Cross-linked Networks | Di- or multi-functional acrylates | Control of cross-linking density, network homogeneity | Enhanced thermal stability, mechanical robustness, solvent resistance |

| Dendritic and Hyperbranched Polymers | Self-condensing vinyl polymerization | High degree of branching, controlled functional group placement | Low viscosity, high solubility, numerous end-groups for functionalization |

Integration of Poly(1-Bromonaphthalen-2-yl Acrylate) into Functional Material Systems

The unique properties endowed by the bromonaphthalene moiety make poly(1-Bromonaphthalen-2-yl acrylate) a prime candidate for integration into various functional material systems.

Optoelectronic Materials Applications (e.g., Room-Temperature Phosphorescent Polymers)

One of the most exciting prospects for poly(1-Bromonaphthalen-2-yl acrylate) lies in the field of optoelectronics, particularly in the development of room-temperature phosphorescent (RTP) materials. The presence of the heavy bromine atom is expected to enhance spin-orbit coupling, a key factor in promoting intersystem crossing from the singlet excited state to the triplet excited state, which is a prerequisite for phosphorescence. rsc.orgnih.govjlu.edu.cn

The rigid naphthalene (B1677914) unit helps to suppress non-radiative decay pathways of the triplet excitons by minimizing vibrational and rotational motions. kaist.ac.kr By incorporating 1-Bromonaphthalen-2-yl acrylate into a rigid polymer matrix or by creating a rigid homopolymer, long-lived RTP can be achieved. Future research will likely focus on:

Maximizing Phosphorescence Quantum Yield and Lifetime: This will involve optimizing the polymer structure to enhance rigidity and protect the triplet excitons from quenching by molecular oxygen.

Tunable Emission: By copolymerizing with other chromophoric monomers, it may be possible to tune the color of the phosphorescent emission.

Applications in Anti-counterfeiting, Organic Light-Emitting Diodes (OLEDs), and Bio-imaging: The long-lived emission of RTP materials makes them ideal for these advanced applications.

| RTP System Component | Role | Research Goal |

| 1-Bromonaphthalen-2-yl acrylate | Phosphorescent monomer (heavy atom effect) | Enhance spin-orbit coupling |

| Polymer Matrix (or homopolymer) | Provides rigidity, minimizes non-radiative decay | Increase phosphorescence quantum yield and lifetime |

| Co-monomers | Tune emission properties, improve processability | Achieve color-tunable RTP, create flexible RTP films |

Advanced Composite Materials Development

The incorporation of poly(1-Bromonaphthalen-2-yl acrylate) into composite materials is a largely unexplored but promising research avenue. The high refractive index of the naphthalene group and the potential for strong intermolecular interactions could lead to composites with enhanced optical and mechanical properties.

Furthermore, brominated compounds are well-known for their flame-retardant properties. researchgate.netbsef.com Polymeric and high-molecular-weight brominated compounds are being investigated as safer alternatives to small-molecule flame retardants. bsef.com Therefore, poly(1-Bromonaphthalen-2-yl acrylate) or its copolymers could be utilized as a flame-retardant additive or as a component of a flame-retardant polymer matrix in composites. Research in this area would focus on:

Evaluating Flame Retardancy: Testing the flammability of composites containing the polymer according to standard methods.

Mechanical Properties: Investigating the effect of the polymer on the tensile strength, modulus, and impact resistance of the composite.

Compatibility and Interfacial Adhesion: Ensuring good adhesion between the polymer and the filler material (e.g., glass fibers, carbon nanotubes, silica (B1680970) nanoparticles) is crucial for optimal performance.

| Composite Component | Potential Function | Research Objective |

| Poly(1-Bromonaphthalen-2-yl acrylate) | Matrix or additive | Enhance flame retardancy, improve refractive index |

| Reinforcing Filler (e.g., glass/carbon fibers) | Provide mechanical strength | Develop strong, lightweight, flame-retardant composites |

| Nanofillers (e.g., silica, clay) | Enhance mechanical and barrier properties | Create nanocomposites with improved performance |

Green Chemistry Approaches in Synthesis and Polymerization Processes

As with all chemical manufacturing, the principles of green chemistry are becoming increasingly important in the synthesis and polymerization of 1-Bromonaphthalen-2-yl acrylate. Future research will aim to develop more environmentally benign and sustainable processes.

For the synthesis of the monomer, traditional methods often involve the use of hazardous reagents and solvents. A greener approach could involve a one-pot synthesis, minimizing waste and energy consumption. ijcmas.com The use of biocatalysis or more environmentally friendly catalysts for the esterification of 1-bromo-2-naphthol (B146047) with acrylic acid or its derivatives is a key area for exploration.

In terms of polymerization, several green strategies can be pursued:

Solvent-free or Water-borne Polymerization: Emulsion or suspension polymerization in water would eliminate the need for volatile organic compounds (VOCs). researchgate.net

Bio-based Initiators and Catalysts: Exploring the use of initiators and catalysts derived from renewable resources.

Polymerization from Renewable Feedstocks: While the naphthalene core is currently derived from fossil fuels, the acrylate portion could potentially be sourced from bio-based acrylic acid. researchgate.netrsc.org

Energy-Efficient Polymerization: Utilizing methods like photo-initiated or microwave-assisted polymerization to reduce energy consumption.

| Green Chemistry Principle | Application to 1-Bromonaphthalen-2-yl Acrylate | Research Focus |

| Waste Prevention | One-pot synthesis of the monomer | Designing efficient, high-yield synthetic routes |

| Safer Solvents and Auxiliaries | Emulsion or suspension polymerization | Developing stable aqueous polymerization systems |

| Design for Energy Efficiency | Photo or microwave-assisted polymerization | Reducing reaction times and energy input |

| Use of Renewable Feedstocks | Bio-based acrylic acid | Investigating routes to partially or fully bio-based monomers |

Q & A

Basic: What are the standard synthetic routes for 1-Bromonaphthalen-2-yl acrylate?

The synthesis typically involves esterification or coupling reactions. For example, 1-bromonaphthalen-2-ol can be reacted with acryloyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM). Continuous flow systems have been explored to optimize reaction efficiency, enabling precise control over reaction parameters like temperature and residence time . Post-synthesis purification often includes extraction (e.g., aqueous HCl, NaHCO₃, brine) and solvent evaporation under reduced pressure .

Basic: What characterization techniques are critical for verifying the structure of 1-Bromonaphthalen-2-yl acrylate?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm functional groups and regiochemistry.

- X-ray Crystallography: Single-crystal diffraction (e.g., using CAD-4 or Rigaku Mercury CCD diffractometers) resolves spatial arrangements. Refinement with SHELXL ensures accuracy in bond lengths/angles .

- Infrared (IR) Spectroscopy: Validates ester (C=O) and aryl bromide (C-Br) functional groups.

Crystallographic data (e.g., monoclinic symmetry, ) should align with published values to avoid structural ambiguities .

Basic: What safety protocols are recommended for handling 1-Bromonaphthalen-2-yl acrylate?

- Gloves: Use nitrile rubber (11–13 mil thickness) for routine handling (1-hour breakthrough time) or styrene-butadiene rubber (12–15 mil) for direct contact (>4-hour protection) .

- Eye Protection: Tightly sealed goggles to prevent splashes.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Decomposition: Avoid temperatures exceeding 110°C (flash point) to prevent combustion .

Advanced: How can continuous flow systems improve catalytic intramolecular arylation involving 1-Bromonaphthalen-2-yl acrylate?

Continuous flow reactors enhance reproducibility and scalability for palladium-catalyzed borylation or arylation. Key advantages include:

- Precise Temperature Control: Mitigates side reactions (e.g., decomposition at high temperatures).

- Reduced Catalyst Loading: Flow systems often require lower Pd catalyst concentrations due to improved mass transfer .

- Real-Time Monitoring: In-line NMR or UV-vis spectroscopy enables rapid optimization of reaction parameters .

Advanced: How should researchers address discrepancies in crystallographic data across studies?

Discrepancies in unit cell parameters (e.g., vs. in triclinic systems) may arise from polymorphism or experimental conditions. To resolve:

- Validate Data Collection: Ensure consistent radiation sources (e.g., fine-focus sealed tubes) and absorption corrections (e.g., multi-scan methods) .

- Cross-Reference with SHELX Refinement: Use -factor convergence () and residual density maps to confirm structural accuracy .

- Compare with Analogues: Structural similarities to derivatives (e.g., 1-[amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol) can validate bond geometry .

Advanced: What strategies optimize reaction yields in palladium-catalyzed transformations of 1-Bromonaphthalen-2-yl acrylate?

- Catalyst Selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhance oxidative addition of the aryl bromide .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may require rigorous drying to prevent hydrolysis.

- Temperature Gradients: Stepwise heating (e.g., 80°C → 120°C) balances reaction rate and byproduct formation .

- Post-Reaction Analysis: TLC or GC-MS monitors intermediate stability, while recrystallization (e.g., from ethanol/water) purifies products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.